(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide
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Description
Scientific Research Applications
Amplifiers of Phleomycin
- Research Context: A study investigated compounds, including those with pyridinyl and furan-2-yl substituents, as amplifiers of phleomycin, an antibiotic, against Escherichia coli (Brown & Cowden, 1982).
Microwave-Assisted Organic Synthesis
- Research Context: Research demonstrated the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, highlighting its use in green organic chemistry. The study also explored the enantioselective reactions of the compound mediated by various microorganisms (Jimenez et al., 2019).
Palladium-Catalyzed Alkenation
- Research Context: A study presented a palladium-catalyzed method for direct alkenation of thiophenes and furans, including the use of acrylamides as olefinic substrates (Zhao et al., 2009).
Synthesis of Novel Compounds
- Research Context: There has been synthesis and characterization of various new derivatives, including those with thiophen-2-yl and furan-2-yl components, providing insights into their chemical properties and potential applications (Osman et al., 1986).
Broad Spectrum Cytotoxic Agents
- Research Context: A focused library of 2-phenylacrylamides, including furan analogues, demonstrated potent cytotoxicity across various cancer cell lines, indicating potential therapeutic applications (Tarleton et al., 2013).
Inhibition of SARS Coronavirus Helicase
- Research Context: A specific derivative of (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide was identified as an inhibitor of SARS coronavirus helicase, demonstrating potential antiviral properties (Lee et al., 2017).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(4-3-15-2-1-8-21-15)19-11-13-5-7-18-16(10-13)14-6-9-22-12-14/h1-10,12H,11H2,(H,19,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEICXFHEFYPNOA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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